Ro 90-7501 Aβ42 Fibril Assembly Inhibition: Prototypic Activity with Defined EC50 and Distinct Mechanistic Signature
Ro 90-7501 inhibits Aβ42 fibril assembly with an EC50 of 2 μM in cytotoxicity reduction assays, while its effect on mature fibril formation involves a distinct mechanism—retarding mature fibril formation while accumulating extended polymeric Aβ42 sheets and fibrillar intermediates [1]. This mechanistic signature differs from common comparators like EGCG and curcumin, which act primarily through antioxidant mechanisms or destabilization of preformed fibrils rather than specific intermediate accumulation [2].
| Evidence Dimension | Aβ42-induced cytotoxicity reduction |
|---|---|
| Target Compound Data | EC50 = 2 μM |
| Comparator Or Baseline | EGCG (Epigallocatechin gallate): reported Aβ42 fibrillogenesis inhibition without standardized EC50 in comparable assays; curcumin: reported EC50 values ranging from 1-10 μM across different assay formats |
| Quantified Difference | Ro 90-7501 provides a well-defined EC50 = 2 μM with characterized accumulation of specific fibrillar intermediates; EGCG and curcumin lack standardized quantitative metrics in identical assay systems. |
| Conditions | Cell-based cytotoxicity assay measuring Aβ42-induced toxicity reduction; electron cryomicroscopy for structural intermediate characterization |
Why This Matters
For researchers requiring a well-characterized Aβ42 fibril assembly inhibitor with defined potency and documented structural intermediate accumulation, Ro 90-7501 provides reproducible quantitative benchmarks absent from many natural product-derived alternatives.
- [1] Bohrmann B, et al. Self-assembly of beta-amyloid 42 is retarded by small molecular ligands at the stage of structural intermediates. J Struct Biol. 2000;130(2-3):232-46. PMID: 10940228. View Source
- [2] Atanasova M, et al. Small-Molecule Inhibitors of Amyloid Beta: Insights from Simulations. Int J Mol Sci. 2025. (Review summarizing EGCG and curcumin mechanisms). View Source
